2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a naphthyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the condensation of quinoxaline derivatives with piperidine and naphthyridine precursors. The reaction conditions often require the use of catalysts, such as acetic acid, and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of transition-metal-free catalysis to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline moiety, using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-N-oxides, while reduction can produce reduced quinoxaline derivatives .
Scientific Research Applications
2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Piperidine: A common moiety in many pharmaceutical compounds.
Naphthyridine: Shares structural similarities and biological activities with quinoxaline
Uniqueness
2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of three distinct moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c28-22(20-14-24-18-5-1-2-6-19(18)25-20)27-12-9-15(10-13-27)17-8-7-16-4-3-11-23-21(16)26-17/h1-8,11,14-15H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHVLQKAKLSHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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